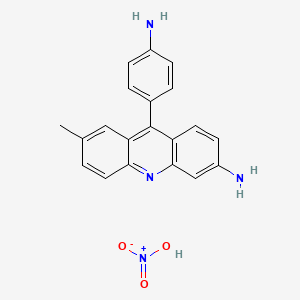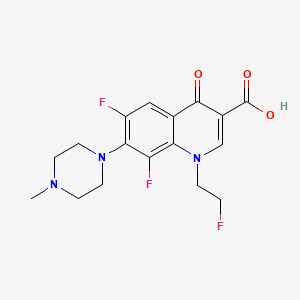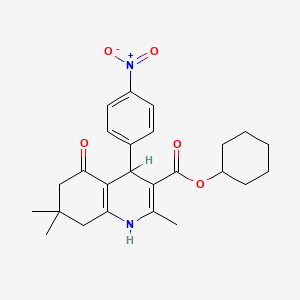
Flindokalner
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flindokalner has several scientific research applications:
Neuroprotection: It has been investigated for its neuroprotective properties in the treatment of stroke, showing significant reduction in cortical infarct volume in animal models.
Anxiolytic Effects: This compound exhibits anxiolytic efficacy in vivo, making it a potential candidate for anxiety treatment.
Migraine Research: Recent studies have explored its role in migraine pathophysiology, particularly its effects on potassium channels and vasodilation.
Mécanisme D'action
Target of Action
Flindokalner, also known as BMS-204352, primarily targets two important subtypes of neuronal potassium channels :
These channels play a crucial role in regulating the electrical activity of neurons, and their modulation can have significant effects on neuronal function.
Mode of Action
This compound acts as a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells . It is also a large conductance calcium-activated K channel (BKca) positive modulator . Interestingly, this compound shows a negative modulatory activity at Kv7.1 channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of potassium channels. By acting as a positive modulator of certain potassium channels and a negative modulator of others, this compound can influence the flow of potassium ions across the neuronal cell membrane . This can affect the excitability of neurons and potentially influence various neurological processes.
Result of Action
This compound’s modulation of potassium channels can have significant effects at the molecular and cellular levels. For instance, it has been shown to significantly reduce cortical infarct volume in animal models of stroke . This suggests that this compound’s action on potassium channels may have neuroprotective effects.
Analyse Biochimique
Biochemical Properties
Flindokalner is a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells . It also acts as a large conductance calcium-activated K channel (BKca) positive modulator . It shows a negative modulatory activity at Kv7.1 channels and acts as a negative modulator of GABAA receptors .
Cellular Effects
This compound influences cell function by modulating the activity of potassium channels. By acting as a positive modulator of Kv7 channels, it can influence the excitability of neurons and other cells that express these channels . Its negative modulatory activity at GABAA receptors suggests that it may also influence inhibitory signaling in the nervous system .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with ion channels. It acts as a positive modulator of Kv7 channels, enhancing their activity and thereby increasing potassium ion flow across the cell membrane . Conversely, it acts as a negative modulator of Kv7.1 channels and GABAA receptors, reducing their activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
This compound has been shown to have anxiolytic effects in animal models
Méthodes De Préparation
La synthèse de Flindokalner implique plusieurs étapes :
Protection et Lithiation : La 3-(trifluorométhyl)aniline est protégée sous forme de carbamate de tert-butyle par traitement avec Boc2O.
Cyclisation : L'hydrolyse acide du groupe Boc avec cyclisation concomitante donne la 6-(trifluorométhyl)isatine.
Addition et Conversion : L'addition d'un réactif de Grignard à l'isatine produit un 3-hydroxy-3-aryloxindole, qui est ensuite converti en 3-fluoro oxindole correspondant par traitement avec du trifluorure de diéthylaminosulfure.
Résolution : La résolution optique par HPLC chirale fournit l'énantiomère (S) titre.
Analyse Des Réactions Chimiques
Flindokalner subit diverses réactions chimiques :
Oxydation et Réduction :
Réactifs et Conditions Courants : Les réactifs typiques comprennent le sec-butyllithium, l'oxalate de diéthyle et le trifluorure de diéthylaminosulfure.
Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique :
Effets Anxiolytiques : This compound présente une efficacité anxiolytique in vivo, ce qui en fait un candidat potentiel pour le traitement de l'anxiété.
Recherche sur la Migraine : Des études récentes ont exploré son rôle dans la physiopathologie de la migraine, en particulier ses effets sur les canaux potassiques et la vasodilatation.
Mécanisme d'Action
This compound exerce ses effets en modulant les canaux potassiques :
Modulation des Canaux Potassiques : Il est un modulateur positif de tous les sous-types de canaux Kv7 neuronaux et un modulateur positif du canal calcique activé par le calcium à grande conductance (BKca).
Modulation Négative : Il présente une activité modulatrice négative au niveau des canaux Kv7.1 et agit comme un modulateur négatif des récepteurs GABAA.
Voies Impliquées : La modulation de ces canaux conduit à des effets neuroprotecteurs et anxiolytiques, ainsi qu'à une vasodilatation potentielle.
Comparaison Avec Des Composés Similaires
Flindokalner est unique dans sa double modulation des canaux potassiques. Les composés similaires comprennent :
Retigabine : Un autre ouvreur de canaux potassiques, mais qui cible principalement les canaux KCNQ.
NS1619 : Un ouvreur de canaux BK, mais qui ne possède pas la double modulation observée dans this compound.
Vardénafil : Un composé à base d'indole utilisé pour la dysfonction érectile, soulignant la polyvalence de l'échafaudage indole.
La combinaison unique de modulation des canaux potassiques et de propriétés neuroprotectrices de this compound le distingue des autres composés de sa classe.
Propriétés
IUPAC Name |
(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870176 | |
| Record name | (+)-MaxiPost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187523-35-9 | |
| Record name | BMS 204352 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187523-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flindokalner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187523359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flindokalner | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-MaxiPost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLINDOKALNER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)










![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

